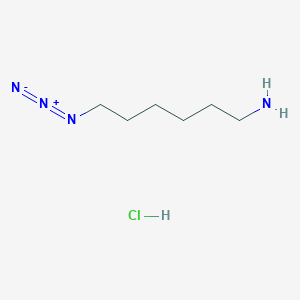
6-azidohexan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Azidohexan-1-amine is a useful research chemical used in the site-selective C-H functionalization of sulfonamides . It is a cleavable ADC linker that can be used to synthesize antibody drug conjugates (ADCs) . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .
Molecular Structure Analysis
The molecular formula of 6-Azidohexan-1-amine is C6H14N4 . The InChI code is 1S/C6H14N4/c7-5-3-1-2-4-6-9-10-8/h1-7H2 . The molecular weight is 142.20 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Azidohexan-1-amine include a molecular weight of 142.20 g/mol , a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 6 . The exact mass is 142.121846464 g/mol .Applications De Recherche Scientifique
Environmental Remediation
Nitrogen-containing compounds like amines and azides are crucial in environmental remediation, especially in the degradation of hazardous substances. Advanced Oxidation Processes (AOPs) have been highlighted as effective methods for mineralizing nitrogen-containing compounds, improving water treatment schemes' efficacy. AOPs, including ozone and Fenton processes, show promise in degrading amines, dyes, and pesticides, suggesting potential applications for "6-azidohexan-1-amine hydrochloride" in environmental clean-up efforts (Bhat & Gogate, 2021).
Material Science
In material science, amine-functionalized compounds play a pivotal role in creating chemically reactive surfaces for biomolecule immobilization and cell colonization. Plasma surface treatments or plasma polymerization can produce surfaces containing reactive amine groups, which are beneficial for bio-interface applications. However, these amine surfaces might have a limited shelf life due to post-plasma oxidation, indicating the importance of optimizing conditions for their stability and functionality (Siow, Britcher, Kumar, & Griesser, 2006).
Biomedical Applications
Amine-functionalized metal–organic frameworks (MOFs) have garnered attention for their applications in biomedical research, notably in drug delivery and separation technologies. The strong interaction between CO2 and basic amine functionalities makes amine-functionalized MOFs advantageous for CO2 capture, potentially extending to targeted drug delivery systems. These MOFs can be synthesized through in situ methods, post-modification, or physical impregnation, indicating versatile applications for "this compound" in designing next-generation biomedical materials (Lin, Kong, & Chen, 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 6-azidohexan-1-amine hydrochloride is the antibody-drug conjugate (ADC) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
Mode of Action
This compound acts as a cleavable linker in the formation of ADCs . It connects the antibody to the cytotoxic drug, allowing the drug to specifically target and kill the cancer cells .
Biochemical Pathways
The compound affects the pathway of drug delivery in cancer treatment . By acting as a linker in ADCs, it ensures that the cytotoxic drug is specifically delivered to the cancer cells, thereby enhancing the efficacy of the treatment and reducing side effects .
Result of Action
The molecular and cellular effects of this compound’s action are seen in the increased efficacy of ADCs . By ensuring the specific delivery of the cytotoxic drug to the cancer cells, it enhances the cell-killing effect of the drug .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the conditions under which the ADCs are stored and administered, the patient’s overall health status, and the specific characteristics of the cancer being treated .
Analyse Biochimique
Biochemical Properties
6-Azidohexan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of ADCs. It acts as a cleavable linker, allowing for the attachment of cytotoxic drugs to antibodies. This compound interacts with various enzymes and proteins, including those involved in the cleavage of the linker, such as proteases. The nature of these interactions is crucial for the controlled release of the cytotoxic drug at the target site .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of specific enzymes and proteins. For example, in ADCs, the release of the cytotoxic drug can lead to apoptosis in target cells, thereby affecting cell viability and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a cleavable linker in ADCs. It binds to antibodies and cytotoxic drugs, forming a stable conjugate. Upon reaching the target site, the linker is cleaved by specific enzymes, releasing the cytotoxic drug. This process involves enzyme-substrate interactions and changes in gene expression that lead to the desired therapeutic effect .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to reduced efficacy in prolonged experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively delivers the cytotoxic drug to the target site. At higher doses, toxic or adverse effects may be observed, including off-target effects and damage to healthy tissues .
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to its role as a cleavable linker. It interacts with enzymes and cofactors that facilitate the cleavage of the linker and the release of the cytotoxic drug. These interactions can affect metabolic flux and metabolite levels, influencing the overall efficacy of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its function. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation at the target site. These interactions ensure that the compound reaches the desired location and exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound interacts with the appropriate biomolecules and exerts its effects at the desired site .
Propriétés
IUPAC Name |
6-azidohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4.ClH/c7-5-3-1-2-4-6-9-10-8;/h1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVYWZGMEKXEAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=[N+]=[N-])CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}-2-oxoacetic acid](/img/structure/B6617903.png)
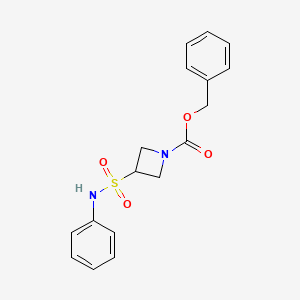
![5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine](/img/structure/B6617916.png)
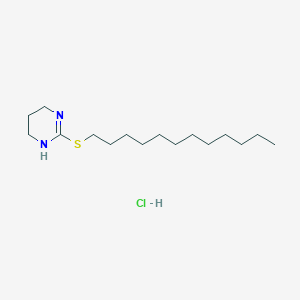
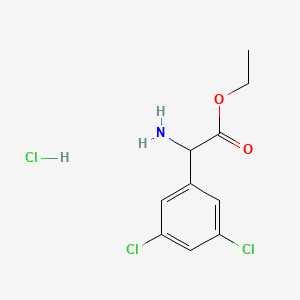

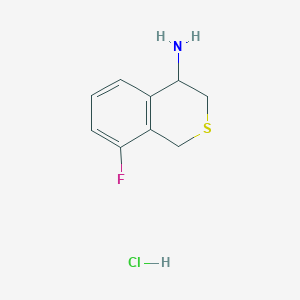

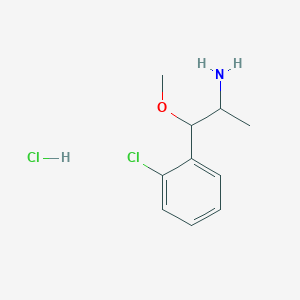
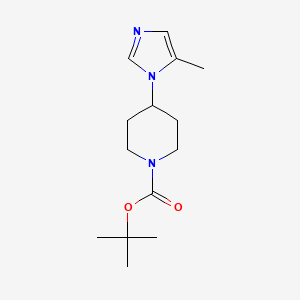
![2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6617970.png)
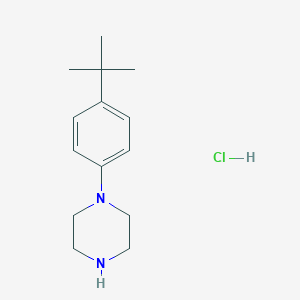

![[3-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B6617999.png)